molecular formula C21H19BrFN3OS B3299563 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 899913-12-3

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B3299563
CAS No.: 899913-12-3
M. Wt: 460.4 g/mol
InChI Key: XJPCDROEZOEFKR-UHFFFAOYSA-N
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Description

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of bromine and fluorine atoms further enhances its reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diaza compound and a bromophenyl derivative.

    Introduction of the sulfanyl group: This step involves the reaction of the spirocyclic intermediate with a thiol reagent under controlled conditions.

    Acetamide formation: The final step involves the reaction of the intermediate with a fluorophenyl acetic acid derivative to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl and fluorophenyl groups can be reduced under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds.

Scientific Research Applications

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
  • 2-{[3-(4-Methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
  • 2-{[3-(4-Nitrophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the spirocyclic core, makes it a versatile compound with potential for diverse applications.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrFN3OS/c22-15-5-3-14(4-6-15)19-20(26-21(25-19)11-1-2-12-21)28-13-18(27)24-17-9-7-16(23)8-10-17/h3-10H,1-2,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPCDROEZOEFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-(4-fluorophenyl)acetamide

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